![molecular formula C12H15ClN2O4S B5172809 N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(4-morpholinylcarbonyl)-N-(3-trifluoromethylphenyl) sulfonamide (CTP-499), is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The compound was initially developed as a treatment for diabetic nephropathy, a complication of diabetes that affects the kidneys. However, recent research has suggested that CTP-499 may have broader applications in other diseases as well.
Mecanismo De Acción
The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation in the body. Oxidative stress and inflammation are thought to play a role in the development and progression of many diseases, including kidney disease and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that CTP-499 can reduce proteinuria, or the presence of excess protein in the urine, in patients with diabetic nephropathy. The compound has also been shown to improve kidney function and reduce inflammation in animal models of kidney disease. In neurodegenerative diseases, CTP-499 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTP-499 is that it has been well-tolerated in clinical trials, with few reported side effects. This suggests that the compound may be safe for long-term use in patients with chronic diseases. However, one limitation of CTP-499 is that it has only been studied in a limited number of diseases and patient populations. Further research is needed to determine the full extent of its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on CTP-499. One area of interest is in the treatment of kidney diseases beyond diabetic nephropathy, such as IgA nephropathy and focal segmental glomerulosclerosis. Another area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, CTP-499 may have potential applications in other diseases characterized by oxidative stress and inflammation, such as cardiovascular diseases and certain types of cancer. Further research is needed to fully understand the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of CTP-499 involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinylcarbonyl)phenylamine with methanesulfonyl chloride to form N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product, N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(4-morpholinylcarbonyl)-N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(3-trifluoromethylphenyl) sulfonamide (CTP-499).
Aplicaciones Científicas De Investigación
CTP-499 has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in various diseases. In addition to diabetic nephropathy, CTP-499 has been investigated as a treatment for other kidney diseases, such as IgA nephropathy and focal segmental glomerulosclerosis. The compound has also been studied in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in cardiovascular diseases, such as heart failure and hypertension.
Propiedades
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-20(17,18)14-9-2-3-10(11(13)8-9)12(16)15-4-6-19-7-5-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLPCCXWAPJUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.